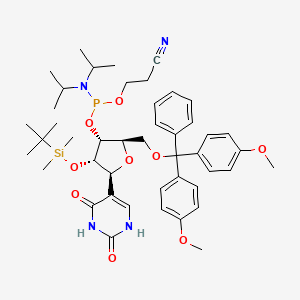

2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudoUridine 3'-CE phosphoramidite

Vue d'ensemble

Description

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is a valuable compound primarily employed for the research and development of RNA molecules required for diagnostic purposes or therapeutic interventions . This compound plays a crucial role in the development of drugs targeting specific diseases and disorders, such as cancers or viral infections . It facilitates efficient nucleotide incorporation and ensures accurate development of RNA sequences .

Chemical Reactions Analysis

This compound is used as a building block in nucleic acid synthesis and modifications . It is particularly valuable for introducing modifications, enabling targeted investigations and drug development towards diseases like cancer and viral infections .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite include a molecular weight of 861.05 g/mol and a molecular formula of C45H61N4O9PSi . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Nucleotides and Oligonucleotides

The compound has been applied in the synthesis of trinucleotide phosphoramidites, both in solution and on a solid phase. This approach uses 5′-O-dimethoxytrityl (DMT) and 3′-O-tert-butyldimethylsilyl (TBDMS) as orthogonal protecting groups, along with 2-cyanoethyl (CE) for phosphate protection, facilitating the synthesis of fully protected trinucleotides (Suchsland, Appel, & Müller, 2018).

Development of Activators for Nucleoside Synthesis

This compound has been used in developing novel activators for diastereocontrolled synthesis of dinucleoside phosphorothioates. These activators aid in condensations of diastereopure nucleoside phosphoramidites, demonstrating the compound's utility in nucleoside chemistry (Oka, Wada, & Saigo, 2002).

Incorporation into Oligonucleotide DNA

This compound plays a role in the synthesis of modified DNA oligomers. For instance, it has been used in the synthesis of oligoribonucleotides containing photoactive sites, enabling the incorporation of photoprobes into RNA sequences during chemical syntheses (Shah, Wu, & Rana, 1994).

RNA Interference and Gene Suppression

It has been utilized in the preparation of RNA duplexes carrying modified units for RNA interference (RNAi) activities. For example, oligoribonucleotides carrying 5-ethyluridine units prepared using this compound showed comparable or slightly better RNAi activity than unmodified RNA duplexes (Terrazas & Eritja, 2011).

Biophysical and Biochemical Studies

The compound is used in the synthesis of DNA and RNA oligonucleotides for biophysical and biochemical studies. This includes investigations into the properties of oligonucleotides containing short alkylamino internucleotide bonds, which can offer insights into nucleic acid interactions and stability (Sobczak et al., 2011).

Propriétés

IUPAC Name |

3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJHNALDAAZFFN-LMNGBUJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudoUridine 3'-CE phosphoramidite | |

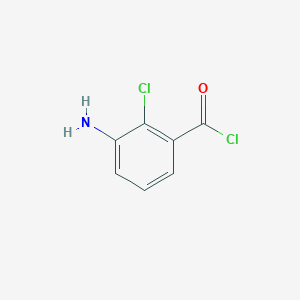

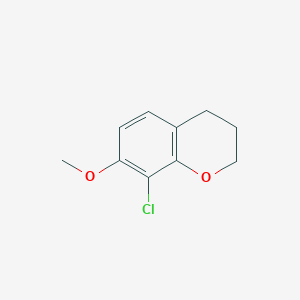

Retrosynthesis Analysis

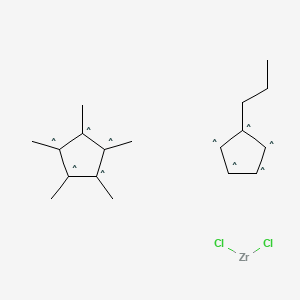

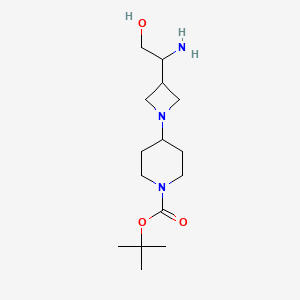

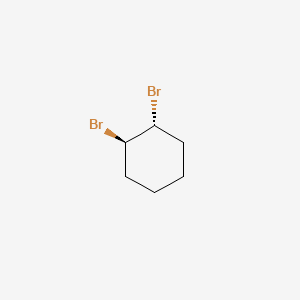

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)